molecular formula C9H10BrNO2 B6327410 4-Bromo-1-isopropyl-2-nitrobenzene CAS No. 197711-15-2

4-Bromo-1-isopropyl-2-nitrobenzene

Cat. No.: B6327410
CAS No.: 197711-15-2
M. Wt: 244.08 g/mol
InChI Key: WVCPCMHIQBPUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropyl-2-nitrobenzene is a brominated aromatic compound featuring a nitro (-NO₂) group at position 2, an isopropyl (-CH(CH₃)₂) group at position 1, and a bromine atom at position 2. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis, pharmaceuticals, and materials science. For instance, nitro groups are strong electron-withdrawing moieties, enhancing electrophilic substitution reactivity at meta positions while deactivating the aromatic ring .

Properties

IUPAC Name

4-bromo-2-nitro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCPCMHIQBPUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 4-bromoisopropylbenzene (1.0 g, 5.023 mmol) is added dropwise to fuming nitric acid (5 mL) maintained at 5–10°C. The exothermic reaction is carefully controlled to prevent temperature excursions above 10°C, which could lead to over-nitration or decomposition. After 2 hours, the mixture is quenched with ice (50 g), extracted with ethyl acetate, and purified via silica gel chromatography (5% ethyl acetate/hexanes) to yield the product as a light yellow solid (84% yield).

The nitration proceeds via the classical electrophilic aromatic substitution mechanism. The bromine atom acts as a meta-directing group, while the isopropyl group exerts steric effects that favor nitration at the less hindered ortho position. This dual influence ensures high regioselectivity, as confirmed by 1H^1H NMR analysis:

  • Isopropyl protons: δ 1.27 ppm (d, J=6.99J = 6.99 Hz, 6H)

  • Aromatic protons: δ 7.29–7.69 ppm (three distinct doublets)

Optimization Considerations

  • Temperature Control : Maintaining temperatures below 10°C minimizes side reactions such as di-nitration or oxidative decomposition.

  • Acid Strength : Fuming nitric acid (≥90% HNO3_3) provides sufficient nitronium ion (NO2+\text{NO}_2^+) concentration for rapid reaction kinetics.

  • Workup Protocol : Sequential washing with water and brine removes residual acid and inorganic salts, while magnesium sulfate drying ensures anhydrous conditions prior to chromatography.

Alternative Bromination-Nitration Sequences

While less common, alternative routes involving sequential bromination and nitration of isopropylbenzene derivatives have been explored. These methods adapt bromination strategies from related systems, such as the FeCl3_3-catalyzed bromination of o-xylene reported in CN102234220A.

Bromination of Isopropylbenzene Derivatives

In a hypothetical adaptation, isopropylbenzene could undergo electrophilic bromination using Br2_2 in the presence of Lewis acids (e.g., FeCl3_3) or quaternary ammonium salts. However, achieving para-selectivity relative to the isopropyl group remains challenging due to the steric bulk of the substituent. Comparative studies on xylene bromination suggest that catalyst systems combining FeCl3_3 and tetrabutylammonium bromide (mass ratio 4:1) enhance para-selectivity (up to 93% in o-xylene systems), which could inform optimization for isopropylbenzene substrates.

Post-Bromination Nitration

Following bromination, nitration would require careful control to avoid displacement of the bromine atom. Mixed acid systems (H2_2SO4_4/HNO3_3) at low temperatures (0–5°C) could be employed, though regioselectivity may differ from the direct nitration route due to altered electronic effects.

Comparative Analysis of Synthetic Routes

Parameter Direct Nitration Hypothetical Bromination-Nitration
Starting Material4-BromoisopropylbenzeneIsopropylbenzene
Key ReagentsHNO3_3 (fuming)Br2_2, FeCl3_3, HNO3_3/H2_2SO4_4
Temperature Range5–10°C-60°C to 20°C (bromination)
Reaction Time2 hours6–8 hours (multi-step)
Yield84%Estimated 50–65%
RegioselectivityHigh (ortho-nitration)Moderate (para-bromination challenges)
Purification MethodSilica Gel ChromatographyDistillation, Recrystallization

The direct nitration method offers superior efficiency and scalability, making it the preferred industrial route. In contrast, multi-step sequences introduce complexity and yield penalties due to intermediate purification requirements.

Purification and Characterization

Chromatographic Purification

The crude product from direct nitration is typically purified using flash chromatography on silica gel with a 5:95 ethyl acetate/hexanes eluent. This system effectively separates the target compound from minor byproducts such as di-nitrated species or unreacted starting material.

Spectroscopic Validation

  • Mass Spectrometry (MS) : A molecular ion peak at m/zm/z 261/263 (M+NH4+\text{M} + \text{NH}_4^+) confirms the bromine isotope pattern.

  • 1H^1H NMR : Distinct signals for the isopropyl group and aromatic protons align with the expected substitution pattern.

Industrial-Scale Considerations

The patent literature emphasizes the importance of solvent recovery and waste minimization. For example, dichloromethane solvent from bromination reactions is reclaimed via distillation, reducing both environmental impact and production costs. Similar principles could be applied to the ethyl acetate used in the direct nitration workup .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-2-nitrobenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Halogenation: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 4-Bromo-1-isopropyl-2-aminobenzene.

    Oxidation: 4-Bromo-1-carboxy-2-nitrobenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

4-Bromo-1-isopropyl-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The compound can participate in further substitution reactions, such as halogenation and nitration.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or through catalytic hydrogenation.
  • Oxidation Reactions : The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) .

These reactions make it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biological Applications

Investigating Biological Activity

Research has indicated that this compound may exhibit potential biological activity. Studies have explored its interactions with various biomolecules, examining:

  • Enzyme Inhibition : The compound's structure allows it to interact with enzyme active sites, potentially serving as an inhibitor for specific enzymatic reactions.
  • Pharmacological Research : Its derivatives are being investigated for their potential use in drug development, targeting various diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its applications include:

  • Dyes and Pigments : The compound is used as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure.
  • Agrochemicals : It plays a role in developing pesticides and herbicides, contributing to agricultural productivity .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Anticancer Agents : Researchers have utilized this compound as an intermediate in synthesizing novel anticancer agents, demonstrating its potential therapeutic effects against specific cancer cell lines.
  • Development of Enzyme Inhibitors : Studies have shown that derivatives of this compound effectively inhibit certain enzymes related to metabolic diseases, paving the way for new drug formulations.
  • Industrial Chemical Production : A case study on agrochemical production highlighted how this compound contributes to creating effective herbicides that enhance crop yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-2-nitrobenzene involves its interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles. The bromine atom and isopropyl group can influence the compound’s reactivity and selectivity in chemical reactions. The compound’s effects are mediated through electrophilic aromatic substitution and other reaction mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-Bromo-1-isopropyl-2-nitrobenzene and similar compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound C₉H₁₀BrNO₂ -NO₂ (2), -CH(CH₃)₂ (1), Br (4) N/A* High reactivity in electrophilic substitution; potential precursor in drug synthesis Inferred
1-Bromo-4-isopropylbenzene C₉H₁₁Br -CH(CH₃)₂ (1), Br (4) 199.09 Lower polarity; used in cross-coupling reactions
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl -Cl (1), Br (2), -CH(CH₃)₂ (4) 233.53 Halogenated intermediate in agrochemicals; moderate steric hindrance
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO -OCH₃ (2), -CH(CH₃)₂ (1), Br (4) 229.11 Electron-donating methoxy group directs electrophilic substitution to para positions
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ -NH₂ (1,2), Br (4) 187.04 High toxicity; requires stringent safety protocols

*Note: Molecular weight calculated as 260.09 g/mol based on formula C₉H₁₀BrNO₂.

Reactivity and Electronic Effects

  • Nitro vs. Methoxy Groups : The nitro group in this compound deactivates the ring, making it less reactive toward electrophilic substitution compared to the methoxy-substituted analog (4-Bromo-1-isopropyl-2-methoxybenzene), which activates the ring via electron donation .
  • Halogen Influence : Bromine’s electronegativity increases ortho/para-directing effects, but steric hindrance from the isopropyl group may limit accessibility to certain positions .

Biological Activity

4-Bromo-1-isopropyl-2-nitrobenzene (CAS: 197711-15-2) is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biomolecules, leading to cytotoxic effects. The compound's bromine atom and isopropyl group also influence its reactivity and selectivity in biological systems.

Antimicrobial Activity

Research indicates that nitroaromatic compounds exhibit antimicrobial properties. A study focused on similar nitro-substituted compounds demonstrated that they could inhibit bacterial growth, suggesting potential applications in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, a case study involving human cancer cell lines reported IC50 values indicating significant cytotoxicity, which suggests its potential as an anticancer agent .

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

  • Electrophilic Aromatic Substitution : The compound can participate in electrophilic reactions, potentially leading to modifications in nucleic acids or proteins.
  • Reduction Pathways : The nitro group can be reduced to form amino derivatives, which may have different biological activities compared to the parent compound.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various nitro-substituted benzene derivatives, including this compound. The results indicated that treatment with this compound led to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. These findings highlight its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of nitro compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability, suggesting that this compound could serve as a template for designing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-1-isopropyl-2-nitrobenzene?

  • Methodological Answer : A common approach involves sequential functionalization of a benzene ring. First, bromination at the para position is achieved using FeBr₃ or AlBr₃ as catalysts. Subsequent isopropyl substitution via Friedel-Crafts alkylation (using isopropyl chloride and Lewis acids) is followed by nitration at the ortho position with a HNO₃/H₂SO₄ mixture. Reaction optimization may require temperature control (e.g., 0–5°C during nitration to avoid over-nitration) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para-bromo vs. ortho-nitro splitting).
  • IR Spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry and substituent coplanarity (e.g., r.m.s. deviation <0.05 Å observed in analogs like 4-Bromo-1-nitrobenzene) .

Q. How can impurities or by-products be minimized during synthesis?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro isomers. Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>97% by GC/HPLC). Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

  • Methodological Answer : Cross-validate experimental XRD data (e.g., SHELX-refined structures ) with computational models (DFT/B3LYP/6-31G*). Discrepancies in π-π stacking distances (>3.5 Å vs. <3.4 Å) may arise from temperature-dependent crystal packing .

Q. What strategies optimize regioselectivity during nitration to avoid meta-substitution?

  • Methodological Answer : Use directing group effects (e.g., isopropyl groups act as weak ortho/para directors). Controlled nitration at low temperatures (-10°C) with acetyl nitrate (AcONO₂) reduces meta by-products. Monitor regiochemistry via NOESY NMR to confirm ortho-nitro placement .

Q. How do intermolecular interactions influence solid-state stability?

  • Methodological Answer : Analyze X-ray data for weak hydrogen bonds (C–H···O/N interactions) and π-π stacking (interplanar distances ~3.6 Å). Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions, which correlate with melting points and solubility .

Q. Why do reaction yields vary significantly under similar conditions?

  • Methodological Answer : Trace moisture or oxygen can deactivate Lewis acid catalysts (e.g., AlCl₃). Use Schlenk-line techniques for anhydrous conditions. For scalable synthesis, continuous flow reactors (residence time ~30 min) improve reproducibility by maintaining consistent temperature/pressure .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for adjacent substituents?

  • Methodological Answer : Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, NOE correlations between isopropyl CH₃ and aromatic protons confirm substituent proximity. Compare experimental shifts with computed chemical shifts (GIAO method) .

Q. What explains discrepancies in reaction kinetics across studies?

  • Methodological Answer : Differences in solvent polarity (DMF vs. DMSO) alter activation energy. Use Eyring plots to compare Δ‡H and Δ‡S under varying conditions. Kinetic isotopic effects (e.g., deuterated solvents) further clarify mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.